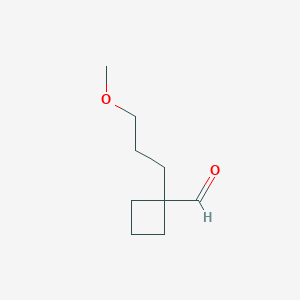
1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde
Vue d'ensemble
Description
1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde is a chemical compound that has gained significant attention in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various organic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize and can be used as a starting material for various organic reactions. However, its limited solubility in water and other polar solvents can be a limitation for certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde. One potential area of research is the development of new synthetic methods for the preparation of chiral cyclobutanes. Additionally, further investigation into the mechanism of action and potential applications in the pharmaceutical industry could be explored. Finally, the development of new derivatives of this compound with improved solubility and reactivity could be a potential area of research.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds and has potential applications in the pharmaceutical industry. While there is limited information available on its biochemical and physiological effects, it is believed to have low toxicity and is not expected to have any significant adverse effects on human health. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Applications De Recherche Scientifique
1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It has been used in the synthesis of chiral cyclobutanes, which have potential applications in the pharmaceutical industry. Additionally, it has been used in the synthesis of natural products such as (-)-lithospermic acid and (+)-preussin.
Propriétés
IUPAC Name |
1-(3-methoxypropyl)cyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-7-3-6-9(8-10)4-2-5-9/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQLOCDIUCUWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1(CCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



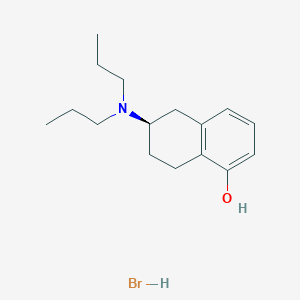
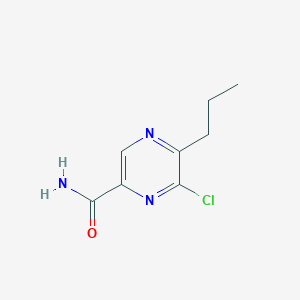
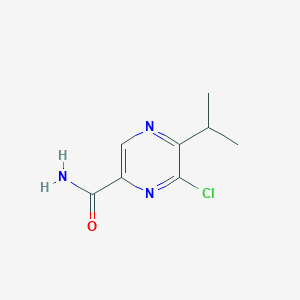


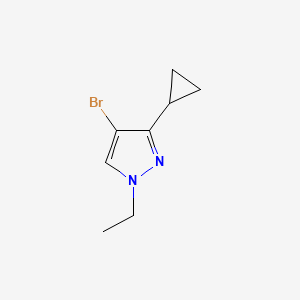
![[1,1'-Biphenyl]-2,3'-diyldimethanol](/img/structure/B3247606.png)

![3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B3247629.png)
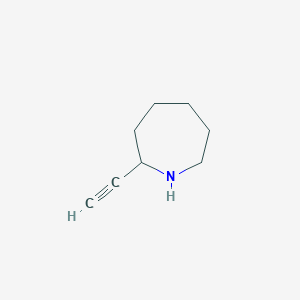
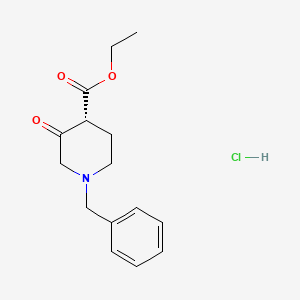

![1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3247651.png)
![tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate](/img/structure/B3247666.png)